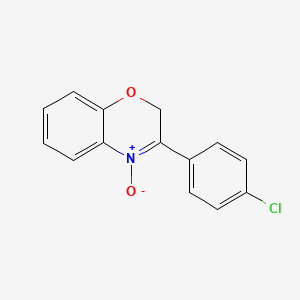
3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine and an oxidizing agent. One common method includes the use of trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired benzoxazine compound with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, hydroxy derivatives, and various substituted benzoxazine compounds.
Scientific Research Applications
3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties . The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine: Similar structure but with a methyl group instead of chlorine.
3-(4-Fluorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine imparts unique electronic and steric properties to the compound. This can influence its reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
CAS No. |
74413-06-2 |
|---|---|
Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-oxido-2H-1,4-benzoxazin-4-ium |
InChI |
InChI=1S/C14H10ClNO2/c15-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)16(13)17/h1-8H,9H2 |
InChI Key |
HRRHYDAJSRFEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=[N+](C2=CC=CC=C2O1)[O-])C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


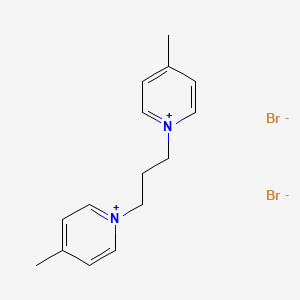
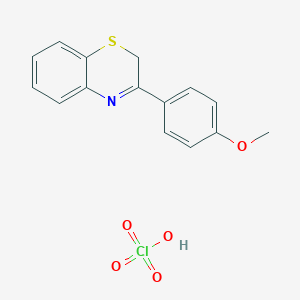
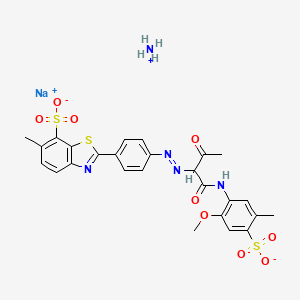
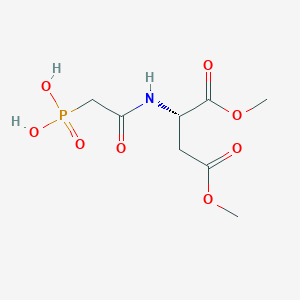
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)

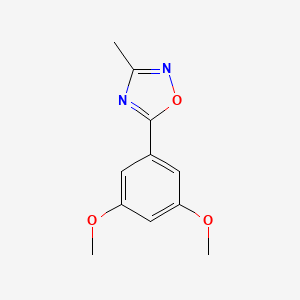
![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
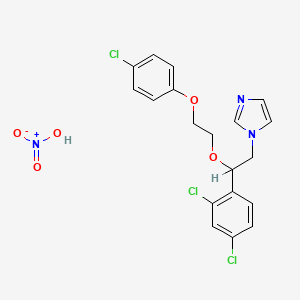
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)
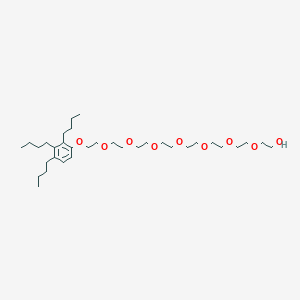
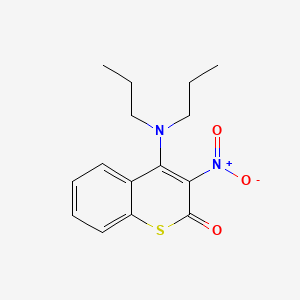
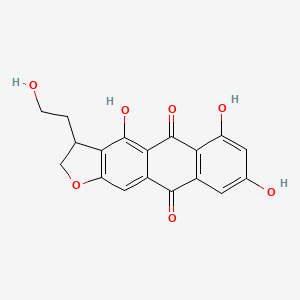
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
